molecular formula C18H14N2O3 B300396 Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester

Numéro de catalogue B300396
Poids moléculaire: 306.3 g/mol
Clé InChI: DHSQRBDXIPHYSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a potent agonist of the G protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue and immune cells. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mécanisme D'action

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester exerts its effects through the activation of GPR109A, which is primarily expressed in adipose tissue and immune cells. GPR109A activation leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of AMP-activated protein kinase (AMPK), which plays a key role in the regulation of cellular energy metabolism. AMPK activation leads to the inhibition of mammalian target of rapamycin (mTOR) signaling, which is involved in the regulation of cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.

Avantages Et Limitations Des Expériences En Laboratoire

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has several advantages for lab experiments. It is a potent and selective agonist of GPR109A, which allows for the specific activation of this receptor in cells and tissues. It is also stable and can be easily synthesized in the laboratory. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.

Orientations Futures

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has several potential future directions for research. One area of research is the development of more potent and selective agonists of GPR109A for use in therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer, anti-diabetic, and anti-inflammatory effects of this compound. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.

Méthodes De Synthèse

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthylamine with chloroacetyl chloride to form chloroacetamido-2-naphthalene, which is then reacted with nicotinic acid to form nicotinic acid naphthalen-1-ylcarbamoyl chloride. Finally, the esterification of nicotinic acid naphthalen-1-ylcarbamoyl chloride with methanol yields this compound.

Applications De Recherche Scientifique

Nicotinic acid naphthalen-1-ylcarbamoylmethyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells.

Propriétés

Formule moléculaire

C18H14N2O3

Poids moléculaire

306.3 g/mol

Nom IUPAC

[2-(naphthalen-1-ylamino)-2-oxoethyl] pyridine-3-carboxylate

InChI

InChI=1S/C18H14N2O3/c21-17(12-23-18(22)14-7-4-10-19-11-14)20-16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,20,21)

Clé InChI

DHSQRBDXIPHYSL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=CC=C3

SMILES canonique

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CN=CC=C3

Solubilité

42.1 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.